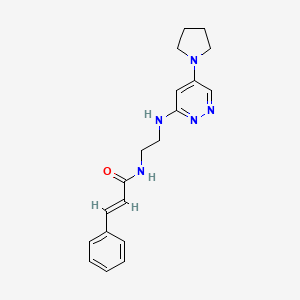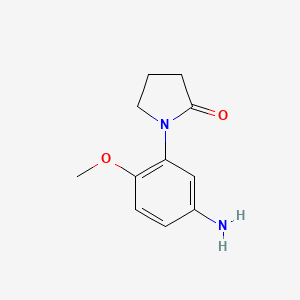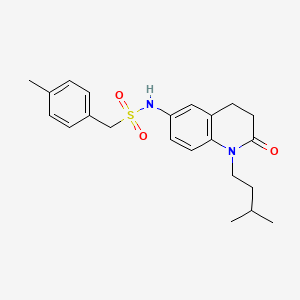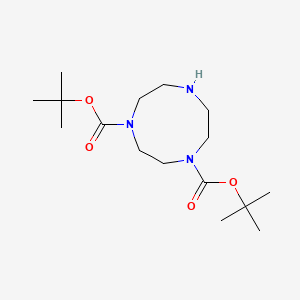
DiBoc TACN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
DiBoc TACN is typically synthesized through the protection of TACN with di-tert-butyl dicarbonate (Boc anhydride). The reaction involves the addition of Boc anhydride to TACN in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
DiBoc TACN undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting groups can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free TACN.
Complexation Reactions: This compound forms stable complexes with metal ions, which are useful in catalysis and coordination chemistry.
Common Reagents and Conditions
Substitution Reactions: Trifluoroacetic acid is commonly used for deprotection.
Complexation Reactions: Metal salts such as copper(II) sulfate or nickel(II) chloride are used to form metal complexes.
Major Products Formed
Deprotection: Free TACN is obtained after the removal of Boc groups.
Complexation: Metal-TACN complexes are formed, which have applications in catalysis and material science.
科学的研究の応用
DiBoc TACN has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the development of metal-based drugs for targeted cancer therapy.
Medicine: Utilized in radiopharmaceuticals for imaging and diagnostic purposes.
Industry: Applied in catalysis for polymerization processes and carbon-carbon bond formation.
作用機序
DiBoc TACN exerts its effects primarily through its ability to form stable complexes with metal ions. The Boc groups protect the nitrogen atoms in TACN, allowing selective reactions at other sites. Upon deprotection, the free TACN can coordinate with metal ions, facilitating various catalytic and coordination processes .
類似化合物との比較
Similar Compounds
1,4,7-Trimethyl-1,4,7-triazacyclononane (Me3 TACN): A derivative of TACN with methyl groups instead of Boc groups.
Mono-N-Benzyl-TACN: Another TACN derivative with a benzyl group.
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): A TACN derivative with carboxylate groups.
Uniqueness
DiBoc TACN is unique due to its Boc protecting groups, which provide stability and selectivity in reactions. This makes it particularly useful in applications requiring controlled deprotection and complexation with metal ions .
特性
IUPAC Name |
ditert-butyl 1,4,7-triazonane-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O4/c1-15(2,3)22-13(20)18-9-7-17-8-10-19(12-11-18)14(21)23-16(4,5)6/h17H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRCCPSVLYCERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![16-chloro-10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),15-tetraene-15-carbaldehyde](/img/structure/B2669831.png)

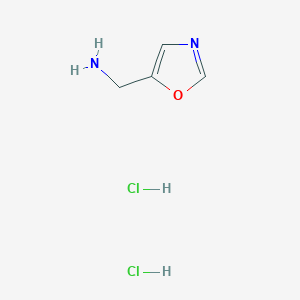
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2669834.png)
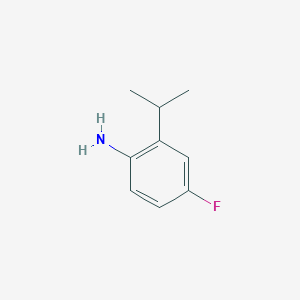
![2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2669839.png)
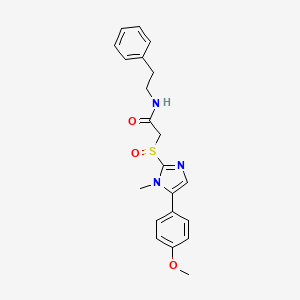
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2669846.png)
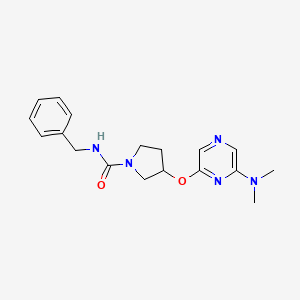
![N-(2,5-dimethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2669848.png)
